4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
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Overview
Description
4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine typically involves the reaction of 4-methylpiperidine with 2-bromoethylpyridine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Another piperidine derivative with similar structural features.
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: A compound with a piperidine ring and similar functional groups.
Uniqueness
4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is unique due to its specific substitution pattern on the piperidine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h2-3,7-8,12H,4-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZVKJBAWYFZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672595 |
Source
|
Record name | 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30131-18-1 |
Source
|
Record name | 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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